- Preparation of ruxolitinib, China, , ,
Cas no 941678-49-5 (Ruxolitinib)

Ruxolitinib structure
Nome do Produto:Ruxolitinib
Ruxolitinib Propriedades químicas e físicas
Nomes e Identificadores
-
- β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(βR)-1H-pyrazole-1-propanenitrile
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- (R)-Ruxolitinib
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)-, (.BETA.R)-
- INCB018424
- Ruxolitinib
- Ruxolitinib (INCB018424,INCB18424, NCB018424,NCB18424)
- Ruxolitinib INCB018424Jakafi
- Ruxolitinib(INCB018424)
- Ruxolitinib-D4
- ((3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile)
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propionitrile
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- INCB-018424
- (betaR)-beta-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile
- Ruxolitinib (INCB018424)
- INCB 018424
- INCB18424
- INC424
- 82S8X8XX8H
- INCB018424 (Ruxolitinib)
- C17H18N6
- (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile
- R-Ruxolitinib
- Ruxolitinib [USAN:INN]
- INCB 18424
- INC 424
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-
- (3R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (βR)-β-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile (ACI)
- (R)-3-[4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-cyclopentylpropanenitrile
- Opzelura
- AS-18619
- L01XE18
- CHEBI:66919
- DTXSID10240930
- SCHEMBL16546708
- CCG-264889
- AKOS016842401
- EX-A1670
- RUXOLITINIB [VANDF]
- 1H-PYRAZOLE-1-PROPANENITRILE, .BETA.-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (.BETA.R)-
- HFNKQEVNSGCOJV-OAHLLOKOSA-N
- 1H-Pyrazole-1-propanenitrile, beta-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-,(betaR)-
- BDBM50355501
- (R)-Ruxolitinib (>90%)
- (3R)-3-cyclopentyl-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)propanenitrile
- UNII-82S8X8XX8H
- HSDB 8259
- AC-24280
- CHEMBL1789941
- (R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Synonyms:Ruxolitinib)
- ruxolitinibum
- Q7383611
- EN300-18772174
- NSC800874
- NCGC00244253-12
- 1H-PYRAZOLE-1-PROPANENITRILE, beta-CYCLOPENTYL-4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)-, (betaR)-
- INC-424
- BRD-K53972329-001-07-0
- INCB-18424
- Ruxolitinib [INN]
- (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; (3R)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile; (ssR)-ss-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole-1-propanenitrile; INC 424; INCB 018424; Ruxolitinib
- BRD-K53972329-001-02-1
- NSC-763371
- NCGC00244253-01
- Oral JAK Inhibitor INCB18424
- INCB018424 , (R)-Ruxolitinib
- s1378
- 3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)pyrazol-1-yl)propanenitrile
- (3R)-3-CYCLOPENTYL-3-(4-(7H-PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE
- (3R)-3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
- SCHEMBL171319
- 3-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(beta-R)-1H-pyrazole-1-propanenitrile
- NSC-800874
- NCGC00244253-02
- RUXOLITINIB [MI]
- RXT
- NCGC00244253-11
- BRD-K53972329-001-03-9
- A-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(AR)-1H-pyrazole-1-propanenitrile
- MFCD12031592
- NSC763371
- DB08877
- HY-50856
- RUXOLITINIB [WHO-DD]
- NCGC00244253-23
- AB01565782_02
- CS-0864
- RUXOLITINIB [USAN]
- DTXCID40163421
- (3R)-3-cyclopentyl-3-(4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile
- GTPL5688
- Ruxolitinib (USAN/INN)
- 941678-49-5
- D09959
- INCB18424,Ruxolitinib
- SDCCGSBI-0654261.P002
- (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H -pyrazol-1-yl)-3-cyclopentylpropanenitrile
- BCP9000784
-
- MDL: MFCD12031592
- Inchi: 1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1
- Chave InChI: HFNKQEVNSGCOJV-OAHLLOKOSA-N
- SMILES: [C@@H](C1CCCC1)(N1N=CC(C2N=CN=C3NC=CC=23)=C1)CC#N
Propriedades Computadas
- Massa Exacta: 306.159295g/mol
- Carga de Superfície: 0
- XLogP3: 2.1
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Ligações Rotativas: 4
- Massa monoisotópica: 306.159295g/mol
- Massa monoisotópica: 306.159295g/mol
- Superfície polar topológica: 83.2Ų
- Contagem de Átomos Pesados: 23
- Complexidade: 453
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Stability Shelf Life: Stable under recommended storage conditions.
- Dissociation Constants: pKa1 = 0.91 (imine); pKa2 = 5.51 (secondary imine); pKa3 = 13.89 (secondary amine) (est)
- Cor/Forma: No data available
- Densidade: 1.40
- Ponto de Fusão: No data available
- Ponto de ebulição: 592.6±50.0 °C at 760 mmHg
- Ponto de Flash: 312.2±30.1 °C
- Solubilidade: Soluble in DMSO (61 mg/ml at 25 °C), ethanol (15 mg/ml) with warming, DMF (~5 mg/ml), water (<1 mg/ml at 25 °C), and methanol.
- PSA: 83.18000
- LogP: 3.46638
Ruxolitinib Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ruxolitinib Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC4230-100 mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 99% | 100mg |
$300.0 | 2022-02-28 | |
Biosynth | FR27771-0.25 g |
Ruxolitinib |
941678-49-5 | 0.25 g |
$412.91 | 2023-01-04 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci12624-100mg |
Ruxolitinib (INCB018424) |
941678-49-5 | 98% | 100mg |
¥650.00 | 2023-09-09 | |
eNovation Chemicals LLC | Y1102801-1g |
Ruxolitinib |
941678-49-5 | 98% | 1g |
$1520 | 2024-07-28 | |
eNovation Chemicals LLC | D498284-100G |
Ruxolitinib |
941678-49-5 | >95% | 100g |
$8420 | 2024-07-21 | |
Ambeed | A272323-10mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 10mg |
$25.0 | 2025-02-20 | |
Ambeed | A272323-250mg |
(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile |
941678-49-5 | 98% | 250mg |
$115.0 | 2025-02-20 | |
Key Organics Ltd | AS-18619-10MG |
Ruxolitinib |
941678-49-5 | >98% | 10mg |
£496.10 | 2025-02-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1829-200 mg |
Ruxolitinib |
941678-49-5 | 99.42% | 200mg |
¥6807.00 | 2022-04-26 | |
Apollo Scientific | BIFK0027-5mg |
Ruxolitinib |
941678-49-5 | 5mg |
£45.00 | 2025-02-19 |
Ruxolitinib Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Ammonium bifluoride Solvents: Acetonitrile ; rt → reflux; reflux → rt
1.2 Reagents: Ammonia ; overnight, rt
1.2 Reagents: Ammonia ; overnight, rt
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Diethanolamine , (+)-Dibenzoyltartaric acid ; 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
1.2 Reagents: Water
1.3 Reagents: (+)-Dibenzoyltartaric acid Solvents: Isopropanol , Acetonitrile ; 1 h, 75 - 80 °C; 8 - 10 h, 25 - 30 °C
Referência
- An improved process for the preparation of Ruxolitinib phosphate, India, , ,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 20 °C; 24 h, 90 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; 24 h, 120 °C
Referência
- Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to AllenesAngewandte Chemie, 2015, 54(24), 7149-7153,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referência
- Topical formulation comprising (R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condições de reacção
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 3 h, 120 °C
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane , Water ; overnight, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Synthesis of INCB018424 with high ee valueHecheng Huaxue, 2011, 19(2), 280-282,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 12 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7 - 8
Referência
- Cost-effective preparation method of Ructinib using 3-cyclopentyl acrylonitrile, China, , ,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referência
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, and/or a Bcl-2 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, 30 °C; 30 °C → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referência
- Intermediate of JAK inhibitor and preparation method thereof, China, , ,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Reagents: Sodium chloride Solvents: Water ; rt
Referência
- Processes for preparing JAKs inhibitors and related intermediate compounds, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condições de reacção
1.1 Reagents: Trifluoroacetic acid , (βS)-β-Cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyri… Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referência
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor and/or a CDK4/6 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight
Referência
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor, a JAK-2 inhibitor, a PD-1 inhibitor and/or a PD-L1 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 2 - 3 h, rt; rt → reflux; 5 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8 - 9
Referência
- Method for preparing JAK inhibitor Ruxolitinib or its salt, China, , ,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 15 h, rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
1.2 Reagents: Sodium chloride , Water Solvents: Water ; rt
Referência
- Enantioselective synthesis of Janus kinase inhibitor INCB018424 via an organocatalytic aza-Michael reactionOrganic Letters, 2009, 11(9), 1999-2002,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referência
- Therapeutic combinations of a BTK inhibitor, a PI3K inhibitor and/or a JAK-2 inhibitor, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 6 h, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
1.2 Reagents: Ethylenediamine Solvents: Methanol ; overnight, rt
Referência
- JAK PI3K/mTOR inhibitors combination therapy, World Intellectual Property Organization, , ,
Synthetic Routes 16
Condições de reacção
1.1 Solvents: Ethanol ; 5 h, rt
Referência
- Industrial process synthesis of ruxolitinib intermediate salts toward JAK inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Boron trifluoride etherate Solvents: Acetonitrile ; rt; 5 h, rt → 70 °C
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
1.2 Reagents: Ammonia Solvents: Water ; 12 h, rt
Referência
- Process for synthesis of ruxolitinib, World Intellectual Property Organization, , ,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ; rt → 100 °C; 15 min, 100 °C; 100 °C → 40 °C
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
1.2 Reagents: Trifluoroacetic anhydride ; 15 min, 40 °C
1.3 Reagents: Triethylamine ; neutralized
Referência
- Process for preparing enantiomerically enriched JAK inhibitors, United States, , ,
Ruxolitinib Raw materials
- Perchlorate (8CI,9CI)
- (3R)-3-Cyclopentyl-3-[4-[7-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]pyrazol-1-yl]propanenitrile
- Ruxolitinib N-Methanol
- L(+)-Tartaric acid
- 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-
- INDEX NAME NOT YET ASSIGNED
- N-[(2E)-3-(Dimethylamino)-2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-propen-1-ylidene]-N-methylmethanaminium
- 1,1-Dimethylethyl 4-[1-[(1R)-2-cyano-1-cyclopentylethyl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- (+)-Dibenzoyl-D-tartaric acid
- (R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
- (R)-(4-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate
- Cyclopentanepropanenitrile, β-hydrazinyl-, (βR)-
Ruxolitinib Preparation Products
Ruxolitinib Fornecedores
atkchemica
Membro Ouro
(CAS:941678-49-5)Ruxolitinib
Número da Ordem:CL1523
Estado das existências:in Stock
Quantidade:1g/5g/10g/100g
Pureza:95%+
Informação de Preços Última Actualização:Wednesday, 27 November 2024 17:19
Preço ($):discuss personally
Ruxolitinib Literatura Relacionada
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:941678-49-5)Ruxolitinib

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Quantidade:1g/5g
Preço ($):256.0/898.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:941678-49-5)Ruxolitinib

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito